molecular formula C7H4Cl2O4S B1346051 2-Chloro-4-(chlorosulfonyl)benzoic acid CAS No. 61953-04-6

2-Chloro-4-(chlorosulfonyl)benzoic acid

Cat. No. B1346051
CAS RN: 61953-04-6
M. Wt: 255.07 g/mol
InChI Key: XYJQBDLJABAHGK-UHFFFAOYSA-N
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Description

2-Chloro-4-(chlorosulfonyl)benzoic acid is a chemical compound with the molecular formula C7H4Cl2O4S. It has an average mass of 255.075 Da and a monoisotopic mass of 253.920731 Da . It’s also known by other names such as 2-Chlor-4-(chlorsulfonyl)benzoesäure in German, Acide 2-chloro-4-(chlorosulfonyl)benzoïque in French, and Benzoic acid, 2-chloro-4-(chlorosulfonyl)- in English .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(chlorosulfonyl)benzoic acid consists of 7 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 4 oxygen atoms, and 1 sulfur atom . The compound has a density of 1.7±0.1 g/cm3, a boiling point of 404.2±35.0 °C at 760 mmHg, and a flash point of 198.2±25.9 °C .


Physical And Chemical Properties Analysis

2-Chloro-4-(chlorosulfonyl)benzoic acid has several physical and chemical properties. It has a density of 1.7±0.1 g/cm3, a boiling point of 404.2±35.0 °C at 760 mmHg, and a flash point of 198.2±25.9 °C . It has a molar refractivity of 51.5±0.4 cm3, a polar surface area of 80 Å2, and a molar volume of 150.6±3.0 cm3 .

Safety And Hazards

2-Chloro-4-(chlorosulfonyl)benzoic acid is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

2-chloro-4-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJQBDLJABAHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977494
Record name 2-Chloro-4-(chlorosulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(chlorosulfonyl)benzoic acid

CAS RN

61953-04-6
Record name Benzoic acid, 2-chloro-4-(chlorosulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061953046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-(chlorosulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
NM Shukla, M Chan, FS Lao, PJ Chu… - Bioorganic & medicinal …, 2021 - Elsevier
In the face of emerging infectious diseases, there remains an unmet need for vaccine development where adjuvants that enhance immune responses to pathogenic antigens are highly …
Number of citations: 3 www.sciencedirect.com
MK Mann, CA Zepeda-Velázquez, HG Alvarez, A Dong… - bioRxiv, 2021 - biorxiv.org
USP5 is a deubiquitinase that has been implicated in a range of diseases, including cancer, but no USP5-targeting chemical probe has been reported to date. Here, we present the …
Number of citations: 3 www.biorxiv.org
MK Mann, CA Zepeda-Velázquez… - Journal of medicinal …, 2021 - ACS Publications
USP5 is a deubiquitinase that has been implicated in a range of diseases, including cancer, but no USP5-targeting chemical probe has been reported to date. Here, we present the …
Number of citations: 7 pubs.acs.org

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